molecular formula C16H11F2N3O B11812421 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine

4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine

Cat. No.: B11812421
M. Wt: 299.27 g/mol
InChI Key: INLZXZISZWPREM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with difluoromethoxy and pyridinyl groups, making it a valuable molecule for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring. One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to 4-(difluoromethoxy)aniline using ferric oxide and activated carbon .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield thiocarbamates, while cross-coupling reactions can produce various arylated derivatives.

Scientific Research Applications

4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
  • Difluoromethoxylated ketones

Uniqueness

Compared to similar compounds, 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine stands out due to its specific substitution pattern and the presence of multiple pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H11F2N3O

Molecular Weight

299.27 g/mol

IUPAC Name

4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine

InChI

InChI=1S/C16H11F2N3O/c17-16(18)22-15-13(11-1-5-19-6-2-11)9-21-10-14(15)12-3-7-20-8-4-12/h1-10,16H

InChI Key

INLZXZISZWPREM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2OC(F)F)C3=CC=NC=C3

Origin of Product

United States

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